Chemical structure analysis of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
Chemical structure analysis of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
An In-depth Technical Guide to the Chemical Structure Analysis of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for structural confirmation and purity assessment. The methodologies described herein are grounded in authoritative principles, ensuring technical accuracy and reproducibility for professionals engaged in the synthesis and analysis of complex organic molecules.
Introduction: The Significance of a Multifunctional Scaffold
The molecule 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone is a compound of significant interest due to its composite architecture. It is built upon a benzophenone scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2] The benzophenone core acts as a versatile building block in both natural products and synthetic drugs.[3]
This particular derivative incorporates two key functional groups that modulate its chemical properties and synthetic utility:
-
A Carboethoxy (Ethyl Ester) Group: This group can influence the molecule's solubility, polarity, and potential to act as a prodrug, where the ester is later hydrolyzed in vivo to a carboxylic acid.
-
A Dioxolane Group: The 1,3-dioxolane moiety is a widely used protecting group for aldehydes and ketones.[4] Its presence indicates a strategic step in a multi-step synthesis, masking a reactive carbonyl (in this case, an aldehyde) to prevent unwanted side reactions while other parts of the molecule are modified.[5][6] The stability of dioxolanes under basic, nucleophilic, and reductive conditions, coupled with their straightforward removal under acidic conditions, makes them an indispensable tool in organic synthesis.[4][7]
Given this structural complexity, rigorous and unambiguous characterization is paramount. An error in structural assignment can compromise biological data and invalidate subsequent research. This guide establishes a robust, multi-pronged analytical workflow to ensure the identity, purity, and structural integrity of the target compound.
Molecular Overview and Physicochemical Properties
The first step in any analysis is to understand the fundamental properties of the molecule. The structure consists of a central benzophenone core with an ethyl ester substituent at the 2-position of one phenyl ring and a 1,3-dioxolane ring at the 4-position of the second phenyl ring.
Caption: Chemical Structure of the Target Molecule.
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 898759-97-2 | [8] |
| Molecular Formula | C₁₉H₁₈O₅ | [8] |
| Molecular Weight | 326.34 g/mol |[8] |
The Integrated Analytical Workflow: A Self-Validating Approach
A single analytical technique is rarely sufficient for complete structural elucidation. We advocate for an integrated workflow where data from orthogonal techniques are used to corroborate findings, creating a self-validating system. This approach minimizes ambiguity and builds a high-confidence structural assignment.
Caption: Integrated workflow for structural validation.
Spectroscopic and Spectrometric Characterization
This section details the application of core analytical techniques. The causality behind expected results is emphasized to provide a deeper understanding of the structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Expertise & Causality: The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls and oxygens) pull electron density away from nearby nuclei, "deshielding" them and causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups "shield" nuclei, moving them upfield.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 7.2 | Multiplet (m) | 8H | Aromatic (Ar-H) | Protons on the two different phenyl rings exist in complex, overlapping spin systems. The electron-withdrawing effects of the ketone and ester groups shift these protons significantly downfield.[9] |
| ~ 5.85 | Singlet (s) | 1H | Dioxolane CH | This single proton is attached to two oxygen atoms, causing a strong deshielding effect. It appears as a singlet as it has no adjacent proton neighbors. |
| ~ 4.40 | Quartet (q) | 2H | Ester O-CH₂ -CH₃ | Adjacent to the electron-withdrawing ester oxygen and split into a quartet by the three protons of the neighboring methyl group. |
| ~ 4.10 | Multiplet (m) | 4H | Dioxolane O-CH₂ -CH₂ -O | These four protons are chemically equivalent and will appear as a complex multiplet. |
| ~ 1.40 | Triplet (t) | 3H | Ester O-CH₂-CH₃ | Split into a triplet by the two protons of the neighboring methylene group. It is the most upfield signal, being furthest from any electron-withdrawing groups. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 | Ketone C =O | The carbonyl carbon of the benzophenone core is highly deshielded and appears significantly downfield. |
| ~ 166 | Ester C =O | The ester carbonyl carbon is also downfield, but typically resonates slightly upfield from a ketone carbonyl. |
| ~ 140 - 128 | Aromatic C | Multiple signals corresponding to the 12 carbons of the two phenyl rings. Quaternary carbons will have lower intensity. |
| ~ 103 | Dioxolane O-C H-O | This carbon is bonded to two oxygens, resulting in a significant downfield shift into the acetal/ketal region. |
| ~ 65 | Dioxolane O-C H₂-C H₂-O | The two equivalent carbons of the dioxolane ethylene bridge. |
| ~ 61 | Ester O-C H₂-CH₃ | The methylene carbon of the ethyl group, shifted downfield by the adjacent oxygen. |
| ~ 14 | Ester O-CH₂-C H₃ | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |
Advanced NMR for Trustworthy Assignment: To definitively assign proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons). This would confirm the J-coupling between the ester's -CH₂- and -CH₃ groups.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of every protonated carbon in the ¹³C spectrum.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons, causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺˙).
-
Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic ions.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Data:
-
Molecular Ion Peak: A prominent peak should be observed at m/z = 326 , corresponding to the molecular weight of the parent compound [C₁₉H₁₈O₅]⁺˙. This is the most critical piece of data for confirming the molecular formula.
-
Key Fragmentation Pathways: The structure contains several bonds that are likely to cleave upon ionization. Analysis of the mass difference between the parent ion and fragment ions helps piece the structure together.
Caption: Predicted major fragmentation pathways in EI-MS.
Trustworthiness: The observation of a fragment at m/z 105 (the benzoyl cation, C₆H₅CO⁺) is a classic signature of a benzophenone derivative.[10] Similarly, identifying a fragment corresponding to the loss of the ethoxy group (M - 45) provides strong evidence for the ethyl ester functionality.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]
Expertise & Causality: The C=O double bond is a strong dipole, and its stretching vibration results in a very intense absorption band in the IR spectrum. The exact frequency of this band is sensitive to its electronic environment. Conjugation with an aromatic ring, as in a benzophenone, lowers the vibrational frequency (shifts to a lower wavenumber) compared to a simple aliphatic ketone. Esters have a C=O frequency that is typically higher than that of conjugated ketones.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Background Scan: An IR spectrum of the empty ATR crystal is recorded as a background.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is scanned with IR radiation, and the resulting spectrum of absorbance vs. wavenumber is recorded.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic | C-H bonds on sp² hybridized carbons absorb at slightly higher frequencies than those on sp³ carbons.[12] |
| 3000 - 2850 | C-H Stretch | Aliphatic | C-H bonds on the ethyl and dioxolane groups.[12] |
| ~ 1720 | C=O Stretch | Ester | The ester carbonyl typically absorbs in this region. This is a key, strong, and sharp peak. |
| ~ 1660 | C=O Stretch | Ketone (conjugated) | The benzophenone ketone carbonyl, being conjugated with two aromatic rings, absorbs at a lower frequency than the ester.[13][14] |
| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic absorptions from the stretching of the carbon-carbon bonds within the phenyl rings. |
| 1300 - 1000 | C-O Stretch | Ester & Dioxolane (Acetal) | This region will contain multiple strong bands corresponding to the C-O single bonds of the ester and the acetal functionality of the dioxolane. |
Self-Validation: The IR spectrum provides a quick and powerful confirmation of the key functional groups. The presence of two distinct carbonyl peaks at ~1720 cm⁻¹ and ~1660 cm⁻¹ is a critical piece of evidence that validates the presence of both the ester and the benzophenone ketone, corroborating the NMR and MS data.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural elucidation of 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal analytical techniques.
-
Mass Spectrometry establishes the correct molecular weight (326 g/mol ).
-
Infrared Spectroscopy confirms the presence of the essential functional groups: an ester C=O, a conjugated ketone C=O, aromatic rings, and C-O single bonds.
-
¹H and ¹³C NMR Spectroscopy provides the definitive atomic connectivity, mapping out the carbon skeleton and the precise placement of all protons. 2D NMR techniques resolve any ambiguities.
When the data from all three techniques are in complete agreement, a high-confidence structural assignment can be made. This integrated, self-validating workflow is the cornerstone of rigorous scientific integrity in chemical research and drug development.
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